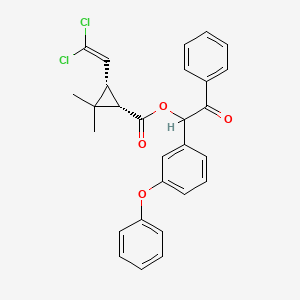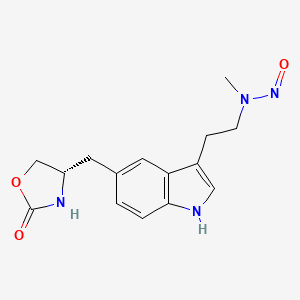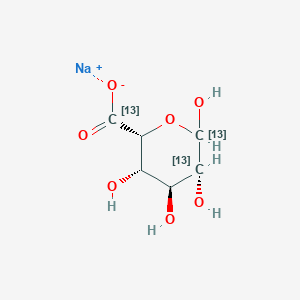![molecular formula C13H13NO4 B13855844 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. The compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 2-(2-hydroxyethyl)-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate
Uniqueness
2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione stands out due to its unique combination of the 1,3-dioxolan-2-yl and isoindole-1,3(2H)-dione moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO4/c15-12-9-3-1-2-4-10(9)13(16)14(12)6-5-11-17-7-8-18-11/h1-4,11H,5-8H2 |
Clé InChI |
UGLBVTVJURJMLE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


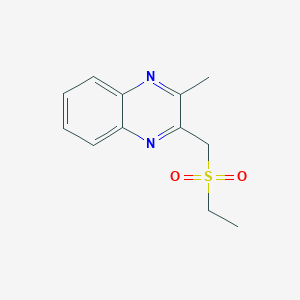

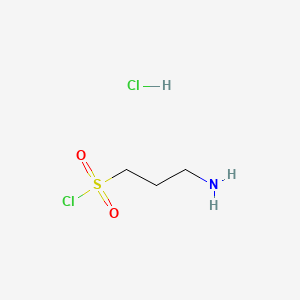
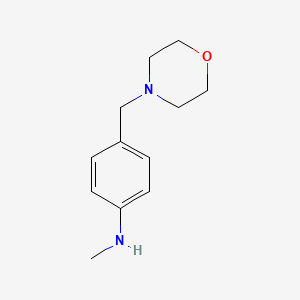
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
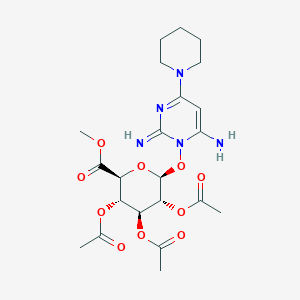
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
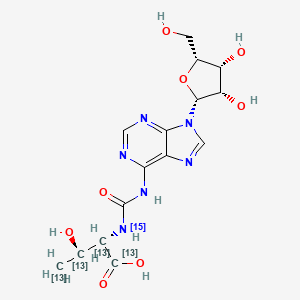
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
